molecular formula C13H17N3O5 B3986960 2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid

2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid

Cat. No. B3986960
M. Wt: 295.29 g/mol
InChI Key: IOGFEPBHTXFDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzoic acid, commonly known as HEPES, is a zwitterionic buffer widely used in biological and biochemical research. It was first synthesized in the 1960s by Good et al. as a replacement for other buffers such as phosphate and bicarbonate, which have limitations in certain experimental conditions. HEPES has become a popular choice due to its stability, pH range, and minimal interference with biological systems.

Mechanism of Action

HEPES acts as a weak acid and base, allowing it to maintain a stable pH in solution. It can accept or donate protons depending on the pH of the solution, which helps to buffer against changes in pH. HEPES has a pKa of 7.55, which makes it effective in the physiological pH range.
Biochemical and Physiological Effects
HEPES has minimal effects on biological systems, making it a popular choice for experiments involving sensitive cells or proteins. It has been shown to have no significant effects on cell viability or proliferation in cell culture experiments. HEPES has also been shown to have minimal effects on enzymatic activity, making it a useful buffer for enzymatic assays.

Advantages and Limitations for Lab Experiments

HEPES has many advantages as a buffer for lab experiments. It is stable over a wide range of temperatures and pH values, making it useful for experiments conducted at different temperatures or in different pH conditions. It is also compatible with many biological systems and has minimal effects on cell viability or enzymatic activity.
One limitation of HEPES is that it is relatively expensive compared to other buffers such as phosphate or Tris. It is also not effective at buffering solutions at very low or very high pH values, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving HEPES. One area of interest is the development of new HEPES derivatives with improved properties such as increased stability or buffering capacity. Another area of interest is the use of HEPES in new applications such as drug delivery or medical imaging. Additionally, further research is needed to fully understand the mechanism of action of HEPES and its effects on biological systems.

Scientific Research Applications

HEPES is commonly used as a buffer in biological and biochemical research due to its ability to maintain a stable pH in a wide range of conditions. It is used in cell culture, protein purification, enzymatic assays, and many other applications. HEPES has been shown to have minimal effects on biological systems, making it a popular choice for experiments involving sensitive cells or proteins.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c17-8-7-14-3-5-15(6-4-14)12-2-1-10(16(20)21)9-11(12)13(18)19/h1-2,9,17H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGFEPBHTXFDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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